O-Methyldihydrobotrydial

Description

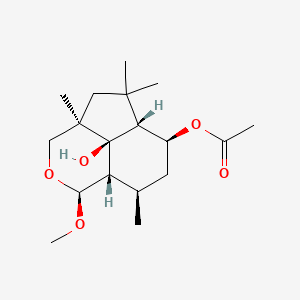

O-Methyldihydrobotrydial is a sesquiterpenoid compound first isolated in 1988 from the phytopathogenic fungus Botrytis squamosa . Its structure (C₁₇H₂₆O₄) features a bicyclic skeleton with a methyl group substitution at the oxygen atom, distinguishing it from its parent compound, dihydrobotrydial . Initial studies highlighted its role as a phytotoxic metabolite, contributing to plant necrosis during fungal infection . Notably, this compound has also been identified in marine fungi, where it exhibits moderate antibacterial activity (designated as "B+" in bioactivity screens) .

Key structural attributes include:

Properties

IUPAC Name |

[(1R,4R,7S,8S,9R,11S,12S)-12-hydroxy-7-methoxy-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodecan-11-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-10-7-12(23-11(2)19)14-16(3,4)8-17(5)9-22-15(21-6)13(10)18(14,17)20/h10,12-15,20H,7-9H2,1-6H3/t10-,12+,13-,14+,15+,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKKDCDTJWXIKK-ZBLLOSQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC3(C2(C1C(OC3)OC)O)C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@@]3([C@H]1[C@H](OC[C@]3(CC2(C)C)C)OC)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyldihydrobotrydial is typically isolated from the culture filtrate of Botrytis squamosa. The fungus is cultured in an onion extract medium at 24°C for 21 days. The culture filtrate is then adsorbed on active charcoal at pH 2.0 with hydrochloric acid and subsequently eluted with acetone. After evaporating the solvent, the residual brown syrup is purified by silica gel chromatography, eluting with benzene. The eluate is then recrystallized from n-hexane to yield this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale isolation from fungal cultures.

Chemical Reactions Analysis

Types of Reactions: O-Methyldihydrobotrydial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O-Methyldihydrobotrydial has several scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of similar metabolites.

Biology: The compound is studied for its role as a plant growth regulator and its effects on plant physiology.

Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

Mechanism of Action

The mechanism of action of O-Methyldihydrobotrydial involves its interaction with specific molecular targets in plants. It acts as a plant growth regulator by influencing various physiological processes. The exact molecular pathways and targets are still under investigation, but it is believed to interact with plant hormones and signaling pathways to exert its effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differentiation

This compound vs. Deacetyl-O-methyldihydrobotrydialone :

- The deacetylated derivative lacks the acetyl group at C-12, resulting in diminished phytotoxicity compared to this compound. This highlights the importance of acetylation in bioactivity .

- Both compounds are produced by B. squamosa, suggesting a shared biosynthetic pathway with divergent post-modifications .

This compound vs. 9α-Hydroxydihydrodesoxybostrycin: While both exhibit antibacterial properties, 9α-Hydroxydihydrodesoxybostrycin’s anthraquinone backbone enables DNA intercalation, unlike this compound’s terpenoid-mediated membrane disruption . this compound’s "B+" activity rating surpasses the "B" of 9α-Hydroxydihydrodesoxybostrycin, indicating stronger efficacy .

This compound vs. 8-O-4-Dehydrodiferulic Acid: The phenolic dimer 8-O-4-Dehydrodiferulic Acid shows weaker antibacterial activity ("B−"), likely due to its polar structure limiting membrane penetration . In contrast, this compound’s lipophilic terpenoid skeleton enhances bioavailability in hydrophobic environments .

This compound vs. BSF-A :

- BSF-A, a lactone from B. squamosa, functions as a plant growth regulator rather than a toxin, illustrating the metabolic versatility of this fungus .

Mechanistic Insights

- Phytotoxicity : this compound disrupts plant cell membranes via reactive oxygen species (ROS) generation, a mechanism absent in its deacetylated derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.